Zinc ascorbate

Description

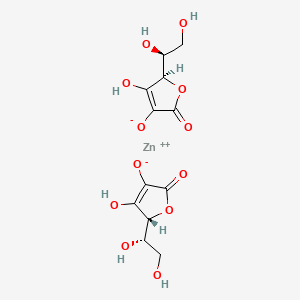

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O6.Zn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRJFSIRMWUMAE-ZZMNMWMASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331242-75-2, 134343-96-7 | |

| Record name | Zinc ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331242752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ascorbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc -[(L-ascorbato O2),(L-ascorbato O2 O3)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ASCORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TI35313XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Zinc Ascorbate (B8700270)

The synthesis of zinc ascorbate primarily involves the reaction of a zinc source with ascorbic acid. The resulting compound is a coordination complex where the zinc ion (Zn²⁺) is bonded to ascorbate anions. This chelated structure enhances the stability of the compound compared to ascorbic acid alone.

Precipitation and Crystallization Techniques

Precipitation is a common and straightforward method for synthesizing this compound. This technique typically involves reacting a zinc salt, such as zinc sulfate (B86663) or zinc chloride, with a solution of ascorbic acid. The pH of the solution is a critical parameter that is carefully controlled to facilitate the precipitation of the this compound salt. For instance, zinc oxide can be reacted with ascorbic acid under controlled pH conditions to yield this compound. The resulting precipitate can then be collected, purified through processes like vacuum filtration, and dried, often through lyophilization, to obtain a stable crystalline powder.

Crystallization is another key technique, often following precipitation, to obtain a pure, crystalline form of this compound. The process can be influenced by various factors, including the solvent system and the presence of other ions. For example, the addition of ethanol (B145695) after the initial reaction can promote the crystallization of this compound hydrogen citrate (B86180). google.com X-ray diffraction (XRD) analysis is a common method used to confirm the crystalline structure of the final product.

In some methodologies, the molar ratio of the reactants is crucial for the purity of the final product. For example, in the synthesis of this compound hydrogen citrate, an optimal molar ratio of 3:1:4 for citric acid monohydrate, ascorbic acid, and zinc oxide, respectively, has been identified. google.com

Solution-Phase Complexation Reactions

Solution-phase complexation is a fundamental process in the synthesis of this compound. This method involves the direct reaction of a zinc source, such as zinc acetate (B1210297), with ascorbic acid in a solution. rsc.org The reaction leads to the formation of a molecular complex, which can be represented by the general formula Znₓ(AA)y(OAc)z, where AA represents the ascorbate anion. rsc.org

The complexation reaction can occur under ambient conditions in an aqueous medium. rsc.org Spectroscopic techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in confirming the formation of the this compound complex in solution. rsc.org For instance, studies have shown that the chemical shifts observed in the NMR spectra of a mixture of zinc acetate dihydrate and ascorbic acid in deuterium (B1214612) oxide (D₂O) are consistent with the formation of this compound. rsc.orgresearchgate.net

The nature of the solvent and the presence of other ligands can influence the structure and properties of the resulting this compound complex. The coordination chemistry involves the zinc ion forming bonds with the ascorbate anions, creating a stable chelated structure. It has been proposed that in an aqueous solution, metal chelation can occur through the O-3 and O-2 atoms of the ascorbate anion. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. minia.edu.eg These principles are increasingly being applied to the synthesis of this compound and related compounds to create more environmentally friendly and sustainable production methods.

Environmentally Benign Solvent Systems

A key aspect of green chemistry is the use of environmentally benign solvents. uobasrah.edu.iq In the context of this compound synthesis, research has explored the use of safer solvents to replace traditional, more hazardous ones. Water is often used as a solvent in the synthesis of this compound, which is considered a green solvent. rsc.orgepa.gov

The use of bio-based solvents, which are typically non-toxic, biodegradable, and biocompatible, is a growing area of interest. encyclopedia.pub Ethyl lactate, for example, is a green solvent produced from the esterification of lactic acid and ethanol, often derived from the fermentation of agro-based materials. uobasrah.edu.iq While not specifically detailed for this compound synthesis in the provided results, the use of such solvents aligns with green chemistry principles and represents a potential avenue for more sustainable production.

Energy Efficiency and Sustainable Production Methodologies

Energy efficiency is another core principle of green chemistry. minia.edu.eg This involves designing synthetic routes that can be carried out at ambient temperature and pressure, thereby reducing energy consumption. The solution-phase complexation reaction between zinc acetate and ascorbic acid to form this compound can be conducted under ambient conditions, which is an energy-efficient approach. rsc.org

Co-precipitation is another method that is considered energy-efficient as it can often be carried out at low temperatures and does not require the use of organic solvents. usm.my Furthermore, the use of renewable resources is a key aspect of sustainable production. In one study, zinc, a sustainable metal, was used with ascorbic acid, a bio-renewable material, to synthesize this compound. rsc.org

Microwave-assisted synthesis is an emerging technique that can lead to faster crystallization and may be more energy-efficient compared to conventional heating methods. mdpi.com

Derivatization Strategies and Analogue Synthesis

Derivatization of ascorbic acid is a strategy employed to enhance its stability. google.com This involves modifying the functional groups of the ascorbic acid molecule. Common derivatization techniques convert the hydroxyl groups to alkyl-, acyl-, sulfo-, or phosphoryl-containing groups. google.com

In the context of this compound, derivatization can occur at the ascorbic acid ligand. For example, a derivative of L-ascorbic acid, 5,6-O-isopropylidene-L-ascorbic acid, has been synthesized and used as a ligand to form a complex with zinc chloride. chula.ac.th This novel approach demonstrates the potential for creating new zinc-ascorbic acid derivatives with potentially unique properties. chula.ac.th

The synthesis of ascorbic acid analogues is another area of research, primarily focused on developing compounds with specific biological activities. mdpi.com This involves creating molecules that are structurally similar to ascorbic acid but with modifications designed to enhance certain properties. While the provided search results focus more on the derivatization of the ascorbic acid ligand within the zinc complex, the synthesis of ascorbic acid analogues represents a broader field of chemical modification.

Ligand Modification and Coordination Chemistry

The formation and properties of this compound complexes can be significantly influenced by the modification of the ascorbic acid ligand prior to or during synthesis. Research has demonstrated that creating derivatives of L-ascorbic acid can lead to novel zinc complexes with unique characteristics.

A notable approach involves the synthesis of a 5,6-O-isopropylidene-L-ascorbic acid derivative. chula.ac.thresearchgate.net This modification is achieved by reacting L-ascorbic acid with acetone (B3395972) in an acidic medium, which protects the 5,6-hydroxyl groups. researchgate.netuobaghdad.edu.iq This protected derivative is then reacted with a zinc salt, such as zinc chloride, in an ethanol solvent to form a new zinc(II) complex, [Zn(L)Cl2], where 'L' represents the modified ascorbate ligand. chula.ac.thresearchgate.netchula.ac.th This method yields a complex with distinct properties, including a high yield (86.41%) and a specific melting point of 288–289°C. chula.ac.th

The coordination between the zinc ion and the ascorbate ligand is a key aspect of its chemistry. Combined experimental and computational studies have elucidated the structure of this compound complexes like Zn(HA)₂·4H₂O. researchgate.net These studies indicate a five-fold coordination around the central Zn(II) ion. researchgate.net In this arrangement, one ascorbate ligand binds in a monodentate fashion, while the second binds bidentately. researchgate.net The remaining coordination sites are occupied by water molecules, resulting in a distorted square pyramid geometry. researchgate.net Spectroscopic evidence suggests that in an aqueous solution, metal chelation can occur via the O-2 and O-3 atoms of the ascorbate anion. researchgate.net

Spectroscopic analysis provides critical confirmation of this coordination. In the formation of zinc-ascorbate complexes, shifts in Fourier-transform infrared (FTIR) spectra are indicative of metal-ligand bonding.

Table 1: Comparative FTIR Spectral Data of Ascorbic Acid and its Zinc Complexes

| Functional Group | Ascorbic Acid (cm⁻¹) | [Zn(L)Cl₂] Complex (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | - | 2400–3610 (broad) | chula.ac.th |

| C-H (Aliphatic) | - | 2981 (asymmetric), 2894 (symmetric) | chula.ac.th |

| C=O (Carboxylic Acid) | - | 1743 | chula.ac.th |

| C=C | 1664 | 1603-1612 | chula.ac.thamazonaws.com |

The formation of the complex is further confirmed by mass spectrometry, which identifies the molecular weight of the new compound and its fragments. chula.ac.th For instance, the mass spectrum for the [Zn(L)Cl2] complex, where L is 5,6-O-isopropylidene-L-ascorbic acid, confirms the proposed molecular structure. researchgate.netchula.ac.th

Incorporation into Nanoscale Formulations for Research Applications

This compound's biocompatibility and chemical properties make it an excellent candidate for the development of advanced nanoscale materials for research, including metal-organic frameworks (MOFs) and luminescent nanoparticles. mdpi.comrsc.org

Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions linked by organic molecules. mdpi.com A porous this compound MOF, named bioNICS-1, has been developed using biocompatible components (zinc and ascorbic acid). mdpi.com The properties of this MOF can be finely tuned by manipulating the synthesis conditions. mdpi.com For instance, using monocarboxylic acids like formic acid and propionic acid as modulators during synthesis can control the crystal size and generate structural defects, which in turn alters the material's properties for potential applications like drug delivery. mdpi.comresearchgate.net The use of these additives can influence the specific surface area (BET) and the generation of acid sites within the framework. mdpi.com

Nanoparticle Synthesis

The reaction of zinc acetate with ascorbic acid in an aqueous medium under ambient conditions can lead to the formation of luminescent nanoscale particles. amazonaws.comrsc.org Research has shown that this reaction forms a molecular complex with the general formula Znₓ(AA)y(OAc)z (where AA is ascorbate and OAc is acetate). amazonaws.comrsc.org Following the initial complexation, nanoparticles begin to form and grow over time. amazonaws.comrsc.org

Transmission electron microscopy (TEM) has tracked the evolution of these nanoparticles, showing an increase in size over a 24-hour period. amazonaws.comrsc.org

Table 2: Time-Dependent Growth of this compound Nanoparticles

| Reaction Time | Observed Particle Size | Reference |

|---|---|---|

| 40 minutes | Up to 4 nm | rsc.org |

| 6 hours | 12 to 16 nm | rsc.org |

| 24 hours | Up to 50 nm | amazonaws.comrsc.org |

These nanoparticles are notable for their emergent optical properties. rsc.org The formation of the nanoparticles is marked by the appearance of a new UV absorption peak around 380 nm and a photoluminescence peak at approximately 473 nm. researchgate.netrsc.org The resulting nanoparticles, which can be both amorphous and polycrystalline, exhibit excitation-tuneable luminescence, a property that makes them promising for the development of safe nanomaterials for various research applications. amazonaws.comrsc.org The formation of these luminescent nanoparticles is dependent on the presence of acetate ions, indicating their crucial role in the complexation and subsequent crystallization process. amazonaws.comrsc.org

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule and probing how their vibrational modes are affected by changes in chemical environment, such as metal coordination.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for analyzing the structural changes in ascorbic acid upon chelation with a zinc ion. The coordination of zinc alters the electron distribution and bond strengths within the ascorbate (B8700270) ligand, leading to discernible shifts in the positions and changes in the appearance of characteristic absorption bands.

Studies reveal several key modifications in the FTIR spectrum of zinc ascorbate compared to free ascorbic acid. A notable change occurs in the O-H stretching region (typically 3200-3500 cm⁻¹). In ascorbic acid, this region shows multiple discrete, sharp peaks corresponding to the different hydroxyl groups. researchgate.net Upon formation of this compound, these sharp peaks coalesce into a single, broad absorption band, often centered around 3424 cm⁻¹ or 3089 cm⁻¹. researchgate.netat.ua This broadening is a clear indicator that the hydroxyl groups are involved in coordination with the zinc ion. researchgate.netat.ua

Furthermore, the C=C double bond stretching frequency, observed at approximately 1664 cm⁻¹ in ascorbic acid, shifts to a lower wavenumber (around 1603-1650 cm⁻¹) in this compound. at.uaresearchgate.net Similarly, the prominent C=O stretching band of the lactone ring in ascorbic acid (around 1700-1757 cm⁻¹) may be absent or shifted to lower frequencies in the spectrum of the complex, suggesting the involvement of the carbonyl oxygen in the coordination or hydrogen bonding network. researchgate.netat.uachemicalbook.com The formation of the complex is also evidenced by the appearance of new bands in the low-frequency region (around 550 cm⁻¹), which are attributed to metal-oxygen (Zn-O) stretching vibrations. researchgate.net

Raman Spectroscopy

While FTIR spectroscopy provides crucial information, Raman spectroscopy offers complementary data on the vibrational modes of this compound. Specific, detailed Raman spectra for this compound are not extensively reported in the literature. However, based on the well-documented Raman spectrum of ascorbic acid and the principles of coordination chemistry, expected changes can be inferred.

The Raman spectrum of solid ascorbic acid shows strong scattering lines corresponding to C-H stretching (2915 cm⁻¹), C=C stretching (1651, 1664 cm⁻¹), and C-O bending (1124 cm⁻¹). spectroscopyonline.com Other notable peaks include those for OH out-of-plane deformation (562 cm⁻¹) and C=C ring stretching (583 cm⁻¹). spectroscopyonline.com

Upon chelation with zinc, similar to the shifts observed in FTIR, the vibrational frequencies of the C=C and C=O bonds are expected to be perturbed. The involvement of the hydroxyl groups in coordination would likely alter the intensity and position of the OH-related deformation modes. The appearance of new low-frequency bands corresponding to Zn-O vibrations would also be anticipated, providing direct evidence of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an unparalleled technique for determining the detailed molecular structure of compounds in solution. By analyzing the magnetic environments of specific nuclei, such as ¹H, ¹³C, and ⁶⁷Zn, the connectivity and spatial arrangement of atoms within this compound can be mapped.

Proton (¹H) NMR

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the ascorbate ligand. The formation of a complex with zinc leads to changes in the chemical shifts (δ) of the ascorbate protons compared to the free acid, confirming the interaction.

In studies of complexes formed between zinc acetate (B1210297) and ascorbic acid, the resulting proton signals are nearly identical to those reported for this compound. rsc.org The chemical shifts for the non-equivalent methylene (B1212753) protons (H-6) and the protons on the side chain (H-5 and H-4) are particularly informative. Research has identified signals for the this compound complex at approximately δ 4.35 (H-4), δ 3.84 (H-5), and δ 3.56 (H-6). rsc.orgresearchgate.net These values and their splitting patterns differ from those of free ascorbic acid, indicating a change in the electronic environment around these protons as a result of the zinc chelation. rsc.org

Carbon-13 (¹³C) NMR

¹³C NMR spectroscopy probes the carbon skeleton of the ascorbate ligand, and the chemical shifts are highly sensitive to the mode of metal binding. Comparing the ¹³C NMR spectrum of this compound to that of free ascorbic acid or its simple salts (like sodium ascorbate) reveals the specific sites of coordination.

Spectroscopic evidence shows that the binding of zinc ions occurs via chelation. at.ua The most significant change is observed for the C-2 carbon, which experiences a considerable downfield shift of approximately 9 ppm in this compound (122.45 ppm) compared to sodium ascorbate (113.85 ppm). at.ua This large shift is indicative of the ascorbate anion acting as a chelating agent through the O-2 and O-3 positions. at.ua Other carbons, such as C-1, C-3, and C-4, also show shifts, although less pronounced, confirming a widespread electronic perturbation of the ring system upon zinc coordination. at.ua In the solid state, ¹³C NMR studies have been used to suggest a more complex binding involving O-3 and O-2 of one ascorbate and O-1 and O-3 of the second ascorbate. researchgate.netspectroscopyonline.com

Zinc-67 (⁶⁷Zn) NMR

Directly probing the zinc center via ⁶⁷Zn NMR spectroscopy offers the potential to gain definitive information about its coordination number, symmetry, and the nature of the metal-ligand bonds. However, this technique is inherently challenging.

⁶⁷Zn is the only NMR-active stable isotope of zinc, but it suffers from a low natural abundance (4.10%) and a small magnetic moment. More significantly, it possesses a large nuclear quadrupole moment, which interacts with the local electric field gradient at the nucleus. For zinc ions in asymmetric environments, as is common in coordination complexes, this interaction leads to very rapid nuclear relaxation and consequently extremely broad NMR signals. In many cases, especially for larger molecules, the signals become too broad to be detected by standard high-resolution NMR spectrometers.

Due to these significant technical hurdles, there is a scarcity of experimental ⁶⁷Zn NMR data in the literature for zinc complexes, and no specific studies reporting the ⁶⁷Zn NMR spectrum of this compound have been published. The application of this technique to this compound would likely require specialized solid-state NMR equipment, high magnetic fields, and isotopic enrichment with ⁶⁷Zn, often complemented by quantum chemical calculations to predict and interpret the spectral parameters.

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for elucidating the molecular identity and fragmentation patterns of this compound. It provides insights into the compound's stoichiometry and the nature of the coordination between zinc and ascorbate.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound. nih.gov In positive ion mode, ESI-MS analysis of this compound typically reveals the formation of various complex ions.

Recent studies involving the reaction of zinc acetate and ascorbic acid have utilized ESI-MS to identify the resulting molecular complexes. rsc.org The experimental mass spectra have shown agreement with simulated spectra for species such as [Zn₃(AA)(OAc)₂ + Na]⁺, where AA represents the ascorbate anion and OAc is the acetate anion. rsc.org The observed mass for this complex was found to be in close agreement with the calculated mass, confirming the formation of a trinuclear zinc cluster with both ascorbate and acetate ligands. rsc.orgamazonaws.com Additional mass signals corresponding to other Znₓ(AA)y(OAc)z species have also been detected, indicating the presence of a mixture of related complexes in solution. rsc.org The formation of these complex structures highlights the ability of zinc to coordinate with multiple ascorbate and other available ligands.

| Observed Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |

| [Zn₃(AA)(OAc)₂ + Na]⁺ | 510.8147 | 510.8177 | rsc.org |

Table 1: ESI-MS data for this compound and related complexes.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is instrumental in determining the fragmentation pathways of molecular ions, providing structural information about the parent compound. While specific MS/MS studies focused solely on this compound are not extensively detailed in the provided results, the principles of this technique are widely applied to similar metal-ligand complexes. For instance, MS/MS has been used to identify oxidation products in metal-catalyzed reactions involving ascorbate and other biomolecules. nih.gov The fragmentation of a this compound complex would likely involve the sequential loss of ligands and cleavage of the ascorbate molecule itself, providing information on the coordination environment of the zinc ion. The application of liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a common method for the analysis of ascorbic acid and its derivatives. rchsd.org

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination.benchchem.commdpi.comrsc.org

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement of crystalline solids. Both single-crystal and powder XRD methods are crucial for characterizing the solid-state structure of this compound.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement.mdpi.comfrontiersin.org

Powder X-ray diffraction (PXRD) is a versatile technique for identifying crystalline phases and obtaining structural information from polycrystalline samples. PXRD patterns of this compound serve as a fingerprint for its identification and can be used to assess its purity and crystallinity. rsc.org Studies have shown that this compound can be synthesized as a crystalline powder. The characteristic peaks in the PXRD pattern can be indexed to a specific crystal system. For example, one report indicates that a form of this compound crystallizes in a triclinic system with specific lattice parameters. Another report identifies a polymorphic Form-II with characteristic 2θ values at 8.3, 9.5, 11.8, 14.5, 15.5, 19.2, 19.8, 21.1, and 23.0 degrees. pridedrugs.in

Rietveld refinement is a powerful method used to analyze PXRD data. It involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. This allows for the refinement of lattice parameters, atomic positions, and other structural details. mdpi.comresearchgate.net For this compound metal-organic frameworks (MOFs), Rietveld refinement has been employed to refine the crystal structure model from high-resolution PXRD data. mdpi.com This analysis helps in understanding the effects of synthetic modifications, such as the addition of modulators, on the crystallite size and structural integrity of the material. mdpi.com

| Parameter | Value | Reference |

| Crystal System | Triclinic | |

| a | 6.52 Å | |

| b | 7.89 Å | |

| c | 12.34 Å | |

| Form-II 2θ peaks | 8.3, 9.5, 11.8, 14.5, 15.5, 19.2, 19.8, 21.1, 23.0 (±0.2) | pridedrugs.in |

Table 2: Crystallographic data for a form of this compound from PXRD.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox State Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions with partially filled d-orbitals. bruker.com Zinc(II) has a filled d-shell (d¹⁰) and is therefore EPR silent. However, EPR spectroscopy can be a powerful tool to study the redox processes involving the ascorbate ligand in this compound.

X-ray Absorption and Emission Spectroscopy for Local Coordination Environment

Research Findings from Combined Spectroscopic and Computational Methods

Although a crystal structure for this compound has not been reported, a combined experimental and computational study has elucidated a likely structure for this compound tetrahydrate (Zn(C₆H₇O₆)₂·4H₂O). researchgate.net This research, utilizing techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and semi-empirical PM3 modeling, concluded that the zinc(II) ion is in a five-coordinate environment. researchgate.netnih.gov The proposed structure features a distorted square pyramidal geometry around the central zinc ion. researchgate.netnih.gov

In this model, the coordination sphere is composed of:

One ascorbate anion acting as a monodentate ligand.

A second ascorbate anion behaving as a bidentate ligand.

Two water molecules. researchgate.net

Further spectroscopic evidence from studies in aqueous solutions suggests that the zinc ion binds to the ascorbate anion via the deprotonated oxygen at position 3 (O-3) and the hydroxyl group at position 2 (O-2), indicating a chelation mechanism.

Application of X-ray Absorption Spectroscopy (XAS)

XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES Analysis : The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. For zinc compounds, the shape and intensity of the "white line" (the main absorption peak) in the Zn K-edge XANES spectrum are highly sensitive to the coordination number. osti.gov Tetrahedrally coordinated zinc complexes typically exhibit a low-intensity white line, whereas five- and six-coordinate complexes show a significantly more intense white line. researchgate.net For the proposed five-coordinate, distorted square pyramidal structure of this compound, a XANES spectrum would be expected to display a white line with an intensity intermediate between that of standard four-coordinate and six-coordinate zinc-oxygen compounds. researchgate.net

EXAFS Analysis : The EXAFS region provides quantitative information about the local structure, including the identity and number of neighboring atoms (coordination number), the distances to these atoms (bond lengths), and the degree of local disorder. nih.gov An EXAFS analysis of this compound would allow for the direct measurement of the Zn-O bond lengths for the oxygen atoms from both the ascorbate ligands and the coordinated water molecules. This would be crucial for validating the proposed structural model.

Hypothetical EXAFS Data for the Proposed this compound Structure

The following table is a hypothetical representation of the type of data that an EXAFS experiment would be expected to yield for the five-coordinate this compound structure proposed by Unaleroglu, et al. (2002). The values are illustrative and based on typical bond lengths for zinc-oxygen coordination.

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Zn-O (Ascorbate) | 3 | ~2.05 | Value would be determined by fit |

| Zn-O (Water) | 2 | ~2.15 | Value would be determined by fit |

Application of Valence-to-Core (VtC) X-ray Emission Spectroscopy (XES)

Valence-to-core (VtC) XES is a complementary technique to XAS that is particularly sensitive to the identity of the coordinating ligands. acs.org While EXAFS can struggle to differentiate between neighboring atoms with similar atomic numbers, such as oxygen and nitrogen, VtC-XES provides a distinct spectral signature for different ligand types (e.g., oxygen, nitrogen, or sulfur). acs.org In the case of this compound, where the proposed coordinating atoms are all oxygen (from ascorbate and water), a VtC-XES spectrum would be expected to show features characteristic of an all-oxygen ligation sphere, further confirming the proposed structural model.

Molecular and Cellular Interaction Mechanisms in Vitro and Pre Clinical Models

Mechanistic Investigations of Metal Ion Coordination and Chelation Chemistry

The formation of zinc ascorbate (B8700270) is a coordination complex resulting from the interaction between a zinc metal ion (Zn²⁺) and ascorbic acid, which acts as the organic ligand. wbcil.com This chelation process, where the zinc ion binds to the ascorbate molecule through multiple coordinate bonds, results in a stable, ring-like structure. wbcil.comresearchgate.net The chelated nature of zinc ascorbate is fundamental to its chemical properties and stability, making it less susceptible to degradation compared to ascorbic acid alone.

Spectroscopic and computational studies have elucidated the specific atomic interactions between zinc and the ascorbate anion. The coordination geometry can vary depending on the physical state (aqueous solution vs. solid state) and the surrounding molecular environment.

In an aqueous solution at a pH of 6-7, spectroscopic evidence from 13C NMR and Fourier Transform infrared (FT-IR) spectroscopy indicates that the binding of the Zn(II) ion occurs via chelation involving the ascorbate anion's O-3 and O(2)-H groups. nih.gov This forms a stable five-membered ring structure. researchgate.net

Combined experimental and computational analyses of the hydrated solid-state form, Zn(C₆H₇O₆)₂·2H₂O, reveal a more complex coordination. researchgate.netnih.gov These studies suggest a five-fold or six-fold coordination around the central zinc ion. In one model, the zinc ion is bound to two ascorbate anions and two water molecules. researchgate.netnih.govnih.gov The coordination involves one ascorbate ligand binding monodentately (at one site) while the other binds bidentately (at two sites), with the remaining coordination sites occupied by water molecules, forming a distorted square pyramid geometry. researchgate.netnih.gov Another analysis of the solid state suggests the zinc ion is six-coordinated, binding to two ascorbate anions via the O-3 and O-2 atoms of the first anion and the O-1 and O-3 atoms of the second, in addition to two water molecules. nih.gov

Ligand exchange dynamics refer to the processes by which ligands (in this case, ascorbate and water molecules) attach to and detach from the central zinc ion. While specific kinetic data for this compound's ligand exchange are not extensively detailed, the stability of the complex implies that the exchange is not overly rapid, allowing the compound to remain intact. wbcil.com The process of substitution reactions in zinc complexes can involve the displacement of water molecules by the ascorbate ligand to form the chelate, a fundamental step in its formation in aqueous environments. semanticscholar.org The flexibility in coordination (e.g., tetrahedral to trigonal bipyramidal geometries) is characteristic of biologically active zinc sites and influences the complex's reactivity and binding affinity.

| State | Coordination Number | Binding Sites on Ascorbate Anion(s) | Other Ligands | Resulting Geometry | Source(s) |

|---|---|---|---|---|---|

| Aqueous Solution | Not specified, chelation | O-3 and O(2)-H group | None specified | Chelate ring | nih.gov |

| Solid State (Model 1) | 5 | One monodentate ascorbate, one bidentate ascorbate | Two water molecules | Distorted square pyramid | researchgate.netnih.gov |

| Solid State (Model 2) | 6 | O-3, O-2 of first anion; O-1, O-3 of second anion | Two water molecules | Six-coordinated | nih.gov |

The formation and stability of the this compound complex are highly dependent on pH. researchgate.netresearchgate.net Ascorbic acid has two pKa values (approximately 4.04 and 11.7), which correspond to the pH at which it donates its protons. researchgate.net The chelation with zinc typically involves the deprotonated ascorbate anion. at.uasysrevpharm.org Therefore, the pH of the solution dictates the availability of the ascorbate anion for complexation. At a physiological pH of around 7.3, ascorbic acid exists primarily as the ascorbate radical, which can effectively chelate the Zn²⁺ ion. nih.gov Species distribution diagrams for metal-ascorbate complexes show that the percentage of complex formation changes significantly with pH. researchgate.net While some metal ions can catalyze the oxidation and degradation of ascorbic acid, the formation of the stable this compound chelate can protect the vitamin C moiety. wbcil.com However, studies have also shown that the presence of Zn(II) ions can decrease the stability of ascorbic acid in aqueous solutions, suggesting a complex relationship that may be concentration-dependent. nih.gov

| Complex Type | Conditions | Stability Constant (log β) | Source(s) |

|---|---|---|---|

| Binary: Zn(II)-Ascorbic Acid | Aqueous solution | 11.72 | |

| Ternary: Zn(II)-L-amino acid-Vitamin C | pH = 7.30 ± 0.01, I = 1.0 M NaClO₄ | 2.45 to 11.45 | lmaleidykla.lt |

Binding Sites and Ligand Exchange Dynamics

Cellular Uptake and Intracellular Fate in Model Cell Lines

The chelated structure of this compound influences its transport across cellular membranes, leading to enhanced bioavailability compared to its individual components or other zinc salts. wbcil.comwbcil.com

The transport of this compound into cells appears to be a multifaceted process, leveraging transporters for both ascorbate and zinc, with evidence suggesting an ionophoric role for ascorbate. An ionophore is a molecule that facilitates the transport of an ion across a lipid membrane. nih.gov In the case of this compound, the ascorbate moiety is thought to act as a carrier, or ionophore, for the Zn²⁺ ion, increasing its transport into the cell. nih.gov This mechanism is supported by findings that in cell culture, the intracellular concentration of Zn²⁺ increases more significantly when provided as this compound compared to other zinc salts like zinc chloride or zinc citrate (B86180). nih.gov

The uptake of the ascorbate portion is mediated by specific protein transporters. Human cells primarily take up ascorbate via the sodium-dependent vitamin C transporters, SVCT1 and SVCT2. mdpi.comresearchgate.net Dehydroascorbate (DHA), the oxidized form of ascorbate, can be transported by various glucose transporters (GLUTs). researchgate.net

The zinc ion itself is transported by two main families of zinc transporters: the ZIP (Zrt- and Irt-like protein or SLC39) family, which generally moves zinc into the cytoplasm from the extracellular space or organelles, and the ZnT (Zinc Transporter or SLC30) family, which typically moves zinc out of the cytoplasm. nih.govresearchgate.net Key transporters like ZIP4 are crucial for zinc absorption in the small intestine. nih.gov The chelated form of this compound is proposed to help the zinc ion penetrate the cell membrane more effectively, maximizing its retention. wbcil.com

| Molecule | Transporter Family | Specific Transporters | Function | Source(s) |

|---|---|---|---|---|

| Ascorbate (reduced form) | SVCT (SLC23) | SVCT1, SVCT2 | Active transport of ascorbate into cells. | mdpi.comresearchgate.net |

| Dehydroascorbate (oxidized form) | GLUT (SLC2) | GLUT1, GLUT3, GLUT4 | Facilitated diffusion of DHA into cells. | researchgate.net |

| Zinc (Zn²⁺) | ZIP (SLC39A) | ZIP4, ZIP14, etc. | Influx of zinc into the cytoplasm. | nih.govresearchgate.netmdpi.com |

| ZnT (SLC30A) | ZnT1, ZnT2, etc. | Efflux of zinc from the cytoplasm. | nih.govresearchgate.netmdpi.com |

Once inside the cell, the zinc and ascorbate components of the complex are distributed to various subcellular compartments to participate in metabolic processes. Direct studies on the localization of the intact this compound complex are limited; however, the fates of zinc and ascorbate are well-documented.

Zinc is dynamically shuttled between different organelles by the ZnT and ZIP transporters to maintain homeostasis. researchgate.netresearchgate.net ZnT transporters sequester cytoplasmic zinc into intracellular compartments like the Golgi apparatus, endoplasmic reticulum, and vesicles, or export it from the cell. researchgate.netmdpi.com For instance, ZnT2 is a vesicular zinc exporter, while ZnT5, ZnT6, and ZnT7 are associated with the Golgi network, which may be involved in transferring zinc through enterocytes. mdpi.com Conversely, ZIP transporters can release zinc from these organelles into the cytoplasm. researchgate.net This tight regulation ensures zinc is available as a catalytic or structural component for numerous proteins and enzymes located throughout the cell. researchgate.net

Ascorbate is found within the cytoplasm where it acts as a crucial antioxidant and a cofactor for a variety of enzymes, including those involved in collagen synthesis and gene regulation. researchgate.net Its catabolism can also contribute to the pentose (B10789219) phosphate (B84403) pathway. researchgate.net The subcellular localization of its transporters, such as SVCT2, can vary depending on the cell type and metabolic state. mdpi.com

Transport Mechanisms Across Cellular Membranes

Modulation of Enzymatic Activities in In Vitro Systems

This compound and its constituent parts have been shown to modulate the activity of several key enzymes in in vitro settings, particularly those involved in antioxidant defense and cellular metabolism.

A notable property of the this compound complex is its significant superoxide (B77818) dismutase (SOD)-like activity. nih.govnih.gov SODs are enzymes that catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide, a critical step in mitigating oxidative stress. ahajournals.org In vitro studies demonstrated that this compound possesses significantly higher SOD-like activity compared to ascorbic acid, zinc alone, or other ascorbate derivatives like magnesium ascorbyl phosphate. nih.gov This suggests a synergistic effect where the chelated complex is a more potent scavenger of reactive oxygen species than its individual components. nih.gov

Zinc ions are essential cofactors for a multitude of enzymes. For example, zinc is a necessary component for the function of carbonic anhydrase and the catalytic action of copper/zinc-superoxide dismutase (Cu/Zn-SOD). ahajournals.orgmetabolics.com It is also required for the synthesis of retinol (B82714) binding protein, which is essential for vitamin A transport. metabolics.com In vitro studies have also shown that zinc can modulate the transfer of zinc from the storage protein metallothionein (B12644479) to zinc-depleted enzymes, such as sorbitol dehydrogenase, thereby restoring their catalytic function. This process can be modulated by the cellular redox state, specifically the glutathione (B108866) couple (GSH/GSSG). pnas.org Furthermore, free zinc ions have been found to inhibit the activity of other enzymes, such as the human neutrophilic NADPH oxidase in differentiated HL-60 cells, which is a major source of reactive oxygen species in immune cells. nih.gov

| Enzyme/Activity | Modulator | Observed Effect | System | Source(s) |

|---|---|---|---|---|

| Superoxide Dismutase (SOD)-like activity | This compound | Significant increase in activity | In vitro assay | nih.govnih.gov |

| NADPH Oxidase | Free Zinc ions | Inhibition of activity | Differentiated HL-60 cells | nih.gov |

| Sorbitol Dehydrogenase | Zinc (from Metallothionein) | Restoration of activity to apoenzyme | In vitro assay | pnas.org |

| Carbonic Anhydrase | Zinc | Required for enzyme activity | General biochemical knowledge | metabolics.com |

| Copper/Zinc Superoxide Dismutase (Cu/Zn-SOD) | Zinc | Essential structural/catalytic component | General biochemical knowledge | ahajournals.orgmetabolics.com |

Cofactor Roles and Enzyme-Substrate Interactions

This compound, a compound combining zinc and ascorbic acid (vitamin C), plays a multifaceted role in enzymatic processes. Both zinc and ascorbate are recognized as essential cofactors for a variety of enzymes, influencing their structure, stability, and catalytic activity. numberanalytics.comnews-medical.netlibretexts.orgscbt.com

Ascorbic acid, or vitamin C, also serves as a cofactor for several enzymes, particularly hydroxylases. news-medical.net It is essential for the activity of enzymes like prolyl and lysyl hydroxylase, which are critical for collagen synthesis. news-medical.netscbt.com Ascorbate's ability to donate electrons is key to its function, as it helps maintain the active site metal ions of these enzymes in a reduced state, thereby ensuring their catalytic competency. scbt.com

The combination of zinc and ascorbate in a single compound suggests a potential for synergistic or enhanced cofactor activity. While direct studies on this compound's specific interactions as a unified cofactor with various enzymes are still emerging, the known roles of its individual components provide a strong foundation for its importance in enzymatic reactions. The presence of both zinc and ascorbate can theoretically support a broader range of enzymatic processes than either component alone.

Influence on Metalloenzymes and Redox-Active Enzymes

The influence of this compound extends significantly to metalloenzymes and redox-active enzymes, owing to the distinct properties of both zinc and ascorbate. Metalloenzymes are proteins that require a metal ion for their catalytic activity. libretexts.org Zinc itself is a critical component of many such enzymes, where it can play either a structural or a catalytic role. numberanalytics.comlibretexts.org In redox-active enzymes, the transfer of electrons is a fundamental part of the catalytic cycle. acs.org

Zinc, while not typically a redox-active metal itself under physiological conditions, is a key component of important antioxidant enzymes like copper-zinc superoxide dismutase (Cu,Zn-SOD). frontiersin.org In Cu,Zn-SOD, zinc's role is primarily structural, helping to stabilize the enzyme, while the copper ion participates in the redox reaction that dismutates superoxide radicals. frontiersin.org The presence of zinc in this compound can contribute to the stability and function of such metalloenzymes.

Ascorbate is a potent reducing agent and plays a crucial role in maintaining the redox state of metal cofactors in various enzymes. brieflands.com For enzymes that contain redox-active metals like copper and iron, ascorbate can help regenerate the active form of the enzyme by reducing the metal ion after it has been oxidized during a catalytic cycle. nih.gov This is particularly important for enzymes involved in mitigating oxidative stress.

Studies have shown that this compound exhibits significant superoxide dismutase (SOD)-like activity, suggesting it can directly participate in redox processes to neutralize harmful reactive oxygen species. nih.govresearchgate.netdovepress.comnih.gov This activity is thought to be a result of the interplay between the zinc and ascorbate moieties within the compound. The ascorbate component can act as an electron donor, while the zinc ion may facilitate the catalytic cycle. This SOD-like activity highlights the compound's direct influence on redox homeostasis.

Reactive Oxygen Species (ROS) and Redox Homeostasis Modulation (In Vitro)

This compound has demonstrated a significant capacity to modulate reactive oxygen species (ROS) and influence redox homeostasis in in vitro settings. nih.govdovepress.comnih.govkarger.commdpi.com This is attributed to the combined antioxidant properties of both zinc and ascorbic acid.

Direct Radical Scavenging Mechanisms

Ascorbic acid is a well-established antioxidant capable of directly scavenging a variety of ROS, including superoxide anions, hydroxyl radicals, and singlet oxygen. brieflands.commdpi.comnih.gov It achieves this by donating electrons to these highly reactive species, thereby neutralizing them and forming the relatively stable ascorbyl radical. mdpi.com This action helps to break the chain reactions of radical-mediated damage to lipids, proteins, and DNA. nih.gov

Zinc also contributes to antioxidant defense, albeit through more indirect mechanisms. It can induce the synthesis of metallothionein, a protein rich in cysteine that can scavenge hydroxyl radicals. karger.com Furthermore, zinc can compete with redox-active metals like iron and copper for binding sites on molecules, thereby preventing the formation of highly damaging hydroxyl radicals via the Fenton reaction. nih.gov

The combination of these properties in this compound allows it to effectively counteract oxidative stress. In vitro studies have confirmed that this compound possesses significant radical scavenging capabilities. nih.govdovepress.comnih.govkarger.com

Superoxide Dismutase (SOD)-Like Activity

One of the notable properties of this compound is its superoxide dismutase (SOD)-like activity. nih.govresearchgate.netdovepress.comnih.gov SOD is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov By mimicking the action of this enzyme, this compound can help to mitigate the damaging effects of superoxide, a primary ROS generated during cellular metabolism.

In vitro studies have demonstrated that this compound exhibits significant SOD-like activity, which is dose-dependent. nih.gov This activity was found to be more pronounced compared to other ascorbic acid derivatives and zinc alone, suggesting a synergistic effect between the two components of the molecule. nih.govresearchgate.net This SOD-mimetic action is a key mechanism by which this compound helps to maintain redox homeostasis.

| Compound | SOD-like Activity |

| This compound | Significant and dose-dependent nih.gov |

| Ascorbic Acid | Present, but less than this compound nih.gov |

| Zinc | Present, but less than this compound nih.gov |

| Magnesium Ascorbyl Phosphate | Little to no activity nih.gov |

| Sodium Ascorbyl Phosphate | Little to no activity nih.gov |

This table summarizes the comparative superoxide dismutase (SOD)-like activity of this compound and other related compounds based on in vitro studies.

Interaction with Endogenous Antioxidant Systems in Cultured Cells

Beyond its direct scavenging and SOD-like activities, this compound can also interact with and support endogenous antioxidant systems within cultured cells. karger.com The cellular antioxidant defense network is a complex system comprising both enzymatic and non-enzymatic components. karger.com

Ascorbate is known to regenerate other antioxidants, most notably α-tocopherol (vitamin E), the primary lipid-soluble antioxidant. mdpi.commdpi.com By donating an electron to the tocopheroxyl radical, ascorbate restores the antioxidant capacity of vitamin E, allowing it to continue protecting cell membranes from lipid peroxidation. mdpi.com

Zinc plays a role in regulating the expression and activity of several antioxidant enzymes. karger.comnih.gov It is a structural component of Cu,Zn-SOD and can also influence the activity of catalase and glutathione peroxidase. karger.comoup.com Furthermore, zinc can modulate signaling pathways, such as the Nrf2 pathway, which controls the expression of a wide range of antioxidant and detoxification genes. nih.gov

Influence on Protein Modification and Aggregation (In Vitro Glycation Models)

In vitro studies using glycation models have shed light on the potential of the components of this compound to influence protein modification and aggregation, processes that are implicated in various age-related and metabolic diseases. Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, which can lead to the formation of advanced glycation end-products (AGEs), protein cross-linking, and aggregation. nih.gov

Studies investigating the separate effects of zinc and ascorbic acid in glycation models have yielded interesting results. Zinc has been shown to inhibit the glycation of proteins like bovine serum albumin (BSA) in vitro. nih.govresearchgate.net This inhibitory effect is likely due to the ability of zinc to bind to the protein, which may protect the sites susceptible to glycation. nih.gov Zinc has also been observed to reduce the formation of β-aggregates, a hallmark of protein aggregation. nih.gov

On the other hand, the role of ascorbic acid in protein glycation is more complex. Some studies have reported that ascorbic acid can enhance glycation under certain in vitro conditions, while others have shown an inhibitory effect. nih.govresearchgate.net The combination of gallic acid and ascorbic acid has been shown to have a synergistic effect in inhibiting AGE formation and preventing glycation-induced protein oxidation. bioline.org.br

Research looking at the interplay between zinc and ascorbic acid in these models indicates that zinc can lower the glycation-enhancing effect of ascorbic acid. nih.gov This suggests that the presence of zinc in this compound could modulate the effects of the ascorbate moiety on protein glycation.

Furthermore, both copper and zinc have been shown to promote protein aggregation, a process that can be prevented by the copper-binding tripeptide GHK. researchgate.net Ascorbate has been noted to be present in in vitro models studying the aggregation of SOD1, indicating its potential involvement in these processes. nih.govplos.org

| Compound | Effect on Protein Glycation (in vitro) | Effect on Protein Aggregation (in vitro) |

| Zinc | Inhibitory nih.govresearchgate.net | Reduces β-aggregation nih.gov |

| Ascorbic Acid | Variable (can be enhancing or inhibitory) nih.govresearchgate.net | Involved in SOD1 aggregation models nih.govplos.org |

| Zinc + Ascorbic Acid | Zinc lowers the pro-glycating effect of ascorbic acid nih.gov | Data specific to the combination is limited |

This table summarizes the observed effects of zinc and ascorbic acid on protein glycation and aggregation in in vitro models.

Inhibition of Protein Glycation and Carbonyl Formation

This compound demonstrates a notable capacity to inhibit protein glycation and the subsequent formation of carbonyl groups, which are markers of protein oxidation. In vitro studies utilizing bovine serum albumin (BSA) as a model protein have shown that zinc, in combination with ascorbic acid, can significantly reduce the glycation process induced by sugars like glucose and fructose. researchgate.net

The glycation process, a non-enzymatic reaction between reducing sugars and the amino groups of proteins, leads to the formation of Advanced Glycation Endproducts (AGEs). ajol.info These AGEs are implicated in various pathological conditions. Research indicates that zinc ions can interfere with this process. One study found a significant inhibitory effect of zinc on albumin glycation, with a linear decrease in glycation as zinc concentration increased. researchgate.net Specifically, the addition of zinc resulted in a significant decrease in the fluorescence associated with AGEs. researchgate.net

Furthermore, the combination of zinc with ascorbic acid has been shown to lower the enhanced glycation that can be promoted by ascorbic acid alone under certain conditions. nih.gov While ascorbic acid can sometimes enhance glycation, the presence of zinc mitigates this effect. nih.gov This suggests a protective role for zinc in hyperglycemic conditions. researchgate.net The inhibitory effect of zinc is also observed in the reduction of protein carbonyl formation, a key indicator of oxidative damage to proteins that occurs during glycation. dntb.gov.ua In one study, zinc, among other micronutrients, showed promising antiglycation potential by decreasing the formation of protein carbonyls. ajol.info

Table 1: Effect of Zinc on In Vitro Protein Glycation

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Bovine Serum Albumin (BSA) with glucose | Zinc inhibited glycation and β aggregation, likely due to higher protein-bound zinc. | nih.gov |

| Bovine Serum Albumin (BSA) with glucose and fructose | Zinc demonstrated a stronger inhibitory effect on fructose-induced glycation compared to glucose-induced glycation. | researchgate.net |

| Plasma from diabetic and non-diabetic volunteers | Ascorbic acid reduced non-enzymatic glycation and AGEs levels in a dose-dependent manner. | ajol.info |

Impact on Protein Thiol Groups and β-Aggregation

This compound also plays a crucial role in protecting protein thiol groups and mitigating β-aggregation, a process where proteins misfold and clump together, often leading to cellular toxicity. The thiol groups of cysteine residues in proteins, such as albumin, are susceptible to oxidation during glycation, leading to the formation of disulfide bonds and intermolecular aggregates. mdpi.com

Studies have demonstrated that zinc has a prominent beneficial effect on protecting these protein thiols from glycation-induced modifications. In experiments with bovine serum albumin, samples incubated with zinc showed significantly less depletion of thiol groups compared to control samples. The protective mechanism is thought to involve the direct binding of zinc to thiol groups, steric hindrance, or conformational changes in the protein induced by zinc binding. When more zinc is bound to the protein, the thiol groups are less likely to be affected by the damaging effects of glycation.

In conjunction with its protective effect on thiol groups, zinc has been shown to effectively suppress the β-aggregation of proteins. The formation of β-sheet structures, characteristic of amyloid fibrils, is a hallmark of protein aggregation. acs.org In vitro studies using dyes like Thioflavin T and Congo red, which bind to β-sheet structures, have confirmed that zinc inhibits the formation of these aggregates. nih.gov This inhibition of β-aggregation by zinc also translates to increased cell survival, as the aggregates are often cytotoxic. For instance, in one study, cells treated with glycated protein co-incubated with zinc showed significantly higher survival rates compared to cells treated with the glycated protein alone.

Table 2: Influence of Zinc on Protein Thiol Groups and β-Aggregation

| Parameter | Observation in the Presence of Zinc | Reference |

|---|---|---|

| Protein Thiol Groups | Significantly protected from glycation-induced decrease. | |

| β-Aggregation | Effectively suppressed, leading to increased cell viability. | nih.gov |

| Mechanism of Thiol Protection | Proposed to be direct binding, steric hindrance, or conformational changes. |

Effects on Gene Expression and Protein Synthesis in Cultured Cells

The components of this compound, namely zinc and ascorbic acid (vitamin C), have been shown to modulate gene expression and protein synthesis in various cultured cell models. These effects are often context-dependent, varying with cell type and experimental conditions.

Ascorbic acid has been reported to influence the expression of numerous genes. nih.gov For instance, it can stimulate the synthesis of procollagen (B1174764) mRNA and affect the expression of genes involved in extracellular matrix formation. nih.govresearchgate.net In studies with human skin cells, a stable vitamin C derivative increased the expression of genes associated with DNA replication and repair. researchgate.net Furthermore, in cancer cell lines, ascorbic acid has been observed to alter the expression of genes involved in cell cycle progression. nih.gov In murine macrophages cultured under tumor-like conditions, ascorbate supplementation altered gene expression and protein secretion, though the effects were complex and not clearly associated with a single phenotype. mdpi.com

Zinc also plays a critical role in regulating gene expression and protein synthesis. It is essential for the function of numerous transcription factors and enzymes involved in these processes. Zinc deficiency has been shown to decrease cell proliferation and the expression of related proteins. mdpi.com Conversely, zinc supplementation can influence the expression of genes involved in the antioxidant response. For example, zinc can regulate the expression of Nrf2, a key transcription factor in the cellular antioxidant response. mdpi.com In dermal fibroblast cells under heat stress, pretreatment with zinc led to higher cell viability and modulated the expression of heat shock proteins. researcherslinks.com

While direct studies on the combined effect of this compound on gene expression are less common, the individual roles of zinc and ascorbic acid suggest a synergistic potential. For example, in dromedary camel oocytes, the addition of ascorbic acid to the maturation medium upregulated the expression of genes like SOD1 and GDF9. science-line.com Other studies have noted that the combination of vitamin C and zinc improved the quality of bovine oocytes, which is intrinsically linked to gene expression and protein synthesis. science-line.com In sarcoma-implanted mice, ascorbate therapy significantly affected the expression of several cancer-related genes, such as increasing the expression of the tumor suppressor p53 and the antioxidant response gene NRF2, while reducing the expression of the tumor-promoting gene HIF. riordanclinic.org

Biochemical Pathways and Systemic Roles in Model Organisms Pre Clinical

Elucidation of Specific Biochemical Pathways Impacted by Zinc Ascorbate (B8700270) in Animal Models

Animal models have been instrumental in exploring how zinc and ascorbic acid, the components of zinc ascorbate, influence specific biochemical pathways. Studies often investigate their roles in processes critical for tissue function and defense mechanisms.

Role in Collagen Biosynthesis Pathways

Ascorbic acid is a crucial cofactor for the enzymes involved in collagen synthesis, specifically prolyl hydroxylase. tandfonline.commdpi.com This enzyme is responsible for the hydroxylation of proline residues in collagen, a process essential for the stability and cross-linking of collagen fibers. mdpi.commdpi.com Animal studies, particularly those using vitamin C-deficient models like the GULO mouse, indicate that collagen stability is dependent on the availability of vitamin C, reflecting the importance of hydroxylation for crosslink formation. mdpi.com In vitro studies with fibroblasts have demonstrated an absolute dependence on vitamin C for collagen synthesis. mdpi.com While measuring hydroxylase activity in vivo can be challenging, animal studies have shown that ascorbic acid supplementation can improve collagen synthesis. mdpi.com

Zinc also plays a role in bone metabolism and is needed for the production of the collagen protein matrix that forms the structural framework of bone. animbiosci.org It is implicated in stimulating collagen production in rat femora and calvaria. semanticscholar.org Studies using osteoblastic cell cultures have shown that zinc can increase collagen synthesis and accumulation. semanticscholar.org

Influence on Antioxidant Defense Pathways (e.g., Nrf2 signaling)

Both zinc and ascorbic acid possess antioxidant properties, neutralizing free radicals and protecting cells from oxidative stress. wbcil.comnih.gov Ascorbic acid functions as an antioxidant by donating electrons, reacting directly with radical species. mdpi.com Zinc acts as a pro-antioxidant agent through mechanisms including protecting free sulfhydryl groups in proteins, competing with redox-active metals, and inducing antioxidant system responses. nih.gov

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant defense system, controlling the expression of antioxidant enzymes. mdpi.comfrontiersin.orgmdpi.com Studies suggest that zinc may play a role in regulating Nrf2 expression. nih.govmdpi.com Experimental zinc depletion has been shown to increase oxidative stress and decrease Nrf2 activity in mice. nih.govmdpi.com Conversely, zinc supplementation can increase nuclear translocation and transcriptional activity of Nrf2 and the expression of antioxidant genes. uniroma1.it Research using a rat model of osteoarthritis induced by monosodium iodoacetate (MIA) demonstrated that zinc supplementation increased the expression of Nrf2 and phosphorylated (p)-Akt, an upstream regulator, suggesting involvement of the p-Akt/Nrf2 pathway in zinc's effects. mdpi.comresearchgate.net This was associated with increased antioxidative activity and decreased levels of pro-inflammatory cytokines. mdpi.com

Immunomodulatory Mechanisms in Animal Models (Cellular and Humoral Responses)

Animal models have been used to investigate the immunomodulatory effects of zinc and ascorbic acid, including their impact on cellular and humoral immune responses.

Modulation of Cytokine and Chemokine Production

Zinc influences the production of cytokines and chemokines, which are crucial signaling molecules in the immune response. frontiersin.orgnih.gov Zinc deficiency has been linked to increased production of pro-inflammatory cytokines such as interleukins IL-1β, IL-6, and tumor necrosis factor (TNF)-α. mdpi.com Conversely, zinc supplementation can partially reverse the levels of many inflammatory cytokines. mdpi.com Studies suggest that zinc can suppress the generation of inflammatory cytokines by regulating NF-κB activity, potentially through the induction of A20 expression. nih.govmdpi.com In vitro studies have shown that zinc can induce monocytes to produce pro-inflammatory cytokines like IL-1, IL-6, and IL-8. frontiersin.org However, high concentrations of zinc (>100 µM) have also been shown to increase cytokine production in certain cell types. mdpi.com

Ascorbic acid can also influence cytokine and chemokine production. In a mouse model of induced abdominal peritonitis and acute lung tissue damage, administration of ascorbic acid resulted in the downregulation of pro-inflammatory chemokines. frontiersin.org Preclinical trials in humans suggest that vitamin C may ameliorate immunoregulation and inflammation outcomes by preventing pro-inflammatory cytokine release. frontiersin.org

Impact on Immune Cell Proliferation and Differentiation

Zinc is essential for the development and function of immune cells. wbcil.comfrontiersin.org Zinc deficiency negatively affects the growth and function of T cells and various aspects of innate and adaptive immunity, including T cell lymphopoiesis and antibody-mediated immune defense. frontiersin.org Animal studies have shown that zinc enhances the regeneration of the thymus, where T cells develop, and aids in immune cell recovery. frontiersin.org A lack of zinc during T cell maturation can result in a significant reduction in the transition from pre-T-cells to effective T cells, associated with increased apoptosis of pre-T-cells. frontiersin.org Zinc enhances the proliferation of T cells in response to IL-2 and the production of IL-2 by T cells. frontiersin.org

Ascorbic acid also influences lymphocyte differentiation and proliferation. Early studies suggested that increased circulating lymphocytes were associated with ascorbate availability. portlandpress.com Ascorbate was required for the progression of mouse bone marrow-derived progenitor cells into functional T-lymphocytes in vitro and in vivo. portlandpress.com Ascorbate can also increase the NK cell population in vitro. portlandpress.com Animal studies have shown that ascorbic acid deficiency in guinea pigs led to a decrease in the number of T-lymphocytes, while supplementation increased T cell numbers. mdpi.com Physiological concentrations of ascorbic acid have shown a beneficial effect on T cell proliferation in both animal and human studies. mdpi.com

Bone Metabolism and Mineralization Processes in Animal Models

Zinc plays a crucial role in bone metabolism and mineralization processes, as evidenced by studies in animal models. Zinc is located at sites of tissue calcification, and bone tissue zinc levels increase with bone mineralization. nih.gov Zinc deficiency has been linked to impaired skeletal development and bone growth in animals, resulting in reduced growth and shortened long bones. nih.gov Zinc has a stimulatory effect on bone formation and mineralization in vivo and in vitro. semanticscholar.org It enhances bone formation and mineralization, decreases bone resorption, and stimulates alkaline phosphatase (ALP) activity. semanticscholar.orgmdpi.com ALP is a key enzyme involved in bone mineralization. nih.gov Studies using osteoblastic cell cultures have shown that zinc increases cellular proliferation, ALP activity, and collagen synthesis, which are indicators of osteoblast differentiation and activity. semanticscholar.org For example, culturing MC3T3-E1 cells in zinc-deficient media reduced ALP activity, expression of matrix-related genes like Collagen-1, and mineralized matrix deposition. nih.gov Supplementation with zinc can recover the expression of ALP and the degree of mineralization. nih.gov

Ascorbic acid is also important for bone health, primarily through its role in collagen synthesis, a major component of the bone matrix. animbiosci.org

Osteoblast Differentiation and Activity

Research indicates that zinc plays a crucial role in osteoblast differentiation and activity, processes fundamental to bone formation. Studies using osteoblastic cell lines, such as MC3T3-E1 cells derived from mouse calvaria, have demonstrated that zinc can stimulate osteoblast proliferation and differentiation. nih.govsemanticscholar.org This effect is often assessed by measuring markers indicative of osteoblast maturation and function, including alkaline phosphatase (ALP) activity and collagen synthesis. nih.govsemanticscholar.org

Zinc deficiency has been shown to negatively impact osteoblast function. In MC3T3-E1 cells, zinc deficiency decreased ALP activity and collagen synthesis. koreamed.orgresearchgate.net Conversely, supplementation with zinc increased both cellular and medium ALP activity in a concentration-dependent manner in MC3T3-E1 cells. nih.govresearchgate.net ALP is an early marker of osteoblast differentiation and is involved in extracellular matrix mineralization. nih.govfoodandnutritionjournal.org Increased ALP activity suggests enhanced osteoblast maturation. nih.gov

Collagen synthesis, particularly Type I collagen, is another key indicator of osteoblast differentiation and is essential for the formation of the bone matrix. koreamed.orgresearchgate.net Studies have shown that zinc treatment can increase cellular collagen concentration in osteoblastic cells over time. nih.govresearchgate.net This increased collagen synthesis and accumulation are considered signs of stimulating bone matrix formation and osteoblast maturation. nih.gov

Ascorbic acid, the other component of this compound, is also known to be essential for collagen synthesis by osteoblasts. researchgate.net It acts as a cofactor for hydroxylation reactions within collagen fibers, which are crucial for collagen strength and stability. The presence of ascorbic acid has been shown to increase the hydroxylation of amino acid residues in vitro. Early studies demonstrated that ascorbic acid stimulates Type I procollagen (B1174764) mRNA and collagen synthesis in osteoblastic cells. researchgate.net

Studies investigating the combined effect of zinc and ascorbic acid, or focusing on zinc in the presence of ascorbic acid in osteogenic media, provide insights relevant to this compound. For instance, in the presence of ascorbic acid, zinc has been shown to enhance the mRNA expression of osteoblastic differentiation markers, including alkaline phosphatase and alpha(1)(I) procollagen, in addition to osteopontin (B1167477) (OPN) and osteocalcin (B1147995) (OCN). nih.gov This suggests a synergistic or additive effect of zinc and ascorbic acid on promoting osteoblast differentiation.

Data from studies on zinc's effect on ALP activity and collagen synthesis in MC3T3-E1 cells highlight a dose-dependent relationship.

| Zinc Concentration (µM) | Effect on Cellular ALP Activity (Relative to Control) | Effect on Cellular Collagen Synthesis (Relative to Control) |

| 1 | Increased nih.gov | Increased (observed over time) nih.govresearchgate.net |

| 3 | Increased nih.gov | Increased (observed over time) nih.govresearchgate.net |

| 15 | Increased (most pronounced effect) nih.gov | Increased (highest at day 10) nih.govresearchgate.net |

| 25 | Increased (most pronounced effect) nih.gov | Increased (highest at day 10) nih.govresearchgate.net |

Note: Data are based on findings from MC3T3-E1 cell studies and represent general trends observed. Specific fold changes can vary depending on experimental conditions and time points.

Mineralization of the extracellular matrix is a later stage of osteoblast differentiation. While some studies on zinc alone have shown signs of a stimulatory effect on extracellular matrix calcium deposits, prominent mineralization may require longer culture periods. nih.govresearchgate.net Zinc deprivation has been shown to inhibit extracellular matrix calcification in osteoblasts, which is linked to decreased synthesis and activity of matrix proteins like Type I collagen and ALP, as well as reduced calcium and phosphate (B84403) accumulation. researchgate.net

Regulation of Bone Remodeling Markers

Bone remodeling is a continuous process involving the coordinated action of osteoblasts (bone formation) and osteoclasts (bone resorption). Biochemical markers of bone turnover are used as indicators of the balance between these two processes in pre-clinical studies. utupub.fi Commonly used bone formation markers include alkaline phosphatase (ALP), Type I collagen, and osteocalcin (OCN). koreamed.orgutupub.fi

Zinc has been shown to influence the expression of several bone remodeling markers. In osteoblastic cells, zinc deficiency downregulates the expression of bone marker proteins such as ALP and Type I collagen, as well as osteoblast differentiation markers like osteocalcin and osteopontin. koreamed.org This suggests that adequate zinc levels are necessary for the proper expression of genes involved in bone formation.

Studies have also investigated the effect of zinc on key transcription factors that regulate osteoblast differentiation, such as Runx2 and Osterix. koreamed.org Zinc deficiency has been shown to downregulate the expression of both Runx2 and Osterix in osteoblasts. koreamed.org Runx2 is considered a master regulator of osteoblast differentiation, expressed early in the process, while Osterix is expressed in more mature osteoblasts. mdpi.com

While the search results primarily focus on the effects of zinc or ascorbic acid individually or in combination in the context of osteogenic media, the findings provide a strong basis for understanding the potential role of this compound in regulating bone remodeling markers. The combined delivery of zinc and ascorbic acid in this compound could potentially offer a more effective approach to influencing these markers compared to the individual components.

Some studies have also explored the in vivo effects of zinc on bone remodeling markers in animal models. For example, in ovariectomized rats, zinc administration resulted in a slight elevation in osteocalcin levels and a significant increase in ALP activity. bjmu.edu.cn These findings in a model of osteoporosis further support the role of zinc in promoting bone formation.

The RANKL/RANK/OPG pathway is a crucial signaling system that regulates bone remodeling by controlling osteoclast formation and activity. researchgate.net Some research suggests that zinc may influence bone turnover by regulating this pathway. While some studies show that zinc supplementation can lead to the upregulation of osteoprotegerin (OPG) expression or decrease RANKL levels, the outcomes are not always consistent across all studies. researchgate.net

Theoretical and Computational Chemistry

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure, bonding, and reactivity of molecules and complexes. acs.orgacs.orgmdpi.com These methods can help elucidate the preferred coordination modes of metal ions and the distribution of electron density within a molecule.

Density Functional Theory (DFT) Studies of Binding Sites and Energetics